H-D-Dab(Boc)-OH
Overview
Description
H-D-Dab(Boc)-OH, also known as N-tert-butoxycarbonyl-D-2,4-diaminobutyric acid, is a derivative of the amino acid diaminobutyric acid. This compound is commonly used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Boc)-OH typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the reaction of diaminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-D-Dab(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products Formed
Deprotection: Diaminobutyric acid.
Coupling: Peptides with the desired sequence.
Scientific Research Applications
H-D-Dab(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The mechanism of action of H-D-Dab(Boc)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the assembly of peptides and proteins.
Comparison with Similar Compounds
H-D-Dab(Boc)-OH can be compared with other Boc-protected amino acids, such as:
H-D-Dap(Boc)-OH: N-tert-butoxycarbonyl-D-2,3-diaminopropionic acid.
H-D-Orn(Boc)-OH: N-tert-butoxycarbonyl-D-ornithine.
H-D-Lys(Boc)-OH: N-tert-butoxycarbonyl-D-lysine.
These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific structure and the presence of two amino groups, which can offer additional sites for modification and coupling reactions.
Properties
IUPAC Name |
(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFZQLAIOCZNG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167170 | |
Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114360-55-3 | |
Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114360-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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